Divinyl dodecanedioate

Catalog No.
S13423719
CAS No.
M.F
C16H26O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinyl dodecanedioate

Product Name

Divinyl dodecanedioate

IUPAC Name

bis(ethenyl) dodecanedioate

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2

InChI Key

PCKNLONUEZRMLN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCCCCCCCCCC(=O)OC=C

Divinyl dodecanedioate is an organic compound classified as a diester, specifically a divinyl ester of dodecanedioic acid. Its molecular formula is C14H24O4\text{C}_{14}\text{H}_{24}\text{O}_4, and it features two vinyl groups attached to a dodecanedioate backbone. The structure of divinyl dodecanedioate includes two terminal vinyl groups (CH=CH2-\text{CH}=\text{CH}_2) which contribute to its reactivity, particularly in polymerization and cross-linking reactions. This compound is of interest in various fields, including materials science and polymer chemistry, due to its ability to form networks through polymerization.

  • Polymerization: The vinyl groups can undergo radical polymerization, enabling the formation of cross-linked polymers. This property is exploited in the synthesis of various polymeric materials.
  • Oxidation: The vinyl groups can be oxidized to yield corresponding diols or aldehydes, which can further react to form more complex structures .
  • Transvinylation: Divinyl dodecanedioate can be synthesized through transvinylation reactions involving vinyl acetate and dodecanedioic acid, often facilitated by palladium catalysts .

Divinyl dodecanedioate can be synthesized through various methods:

  • Transvinylation: This method involves the reaction of vinyl acetate with dodecanedioic acid in the presence of a palladium catalyst (such as palladium acetate). The process typically yields around 65% purity and involves multiple additions of the catalyst to enhance yield .
  • Direct Esterification: Although less common, direct esterification methods could theoretically be applied using dodecanedioic acid and vinyl alcohol under acidic conditions.

Divinyl dodecanedioate has several applications:

  • Polymer Production: It is primarily used in the production of cross-linked polymers and resins due to its ability to undergo radical polymerization.
  • Adhesives and Coatings: Its reactivity makes it suitable for formulating adhesives and coatings that require durability and resistance to environmental factors.
  • Biomedical

Interaction studies involving divinyl dodecanedioate are crucial for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Catalysts: Investigating how different catalysts affect the polymerization process.
  • Biocompatibility Assessments: Evaluating how divinyl dodecanedioate interacts with biological tissues or cells, particularly in biomedical applications.

Divinyl dodecanedioate shares similarities with several other compounds, particularly those containing vinyl groups or diester functionalities. Here are some notable comparisons:

CompoundStructure TypeKey FeaturesUnique Aspects
Divinyl adipateDiesterContains two vinyl groups; shorter carbon chainMore flexible due to shorter chain length
Divinyl phthalateDiesterContains aromatic ring; used in plasticsGreater thermal stability due to aromaticity
Vinyl acetateVinyl esterUsed extensively in polymer productionSimpler structure; does not contain carboxylic acid
Dodecane-1,2-diolAlcoholRelated by structure but lacks vinyl functionalityMore hydrophilic; used in different applications

Divinyl dodecanedioate's unique combination of a long carbon chain with two reactive vinyl groups distinguishes it from these similar compounds, making it particularly valuable for specific industrial applications where flexibility and reactivity are desired.

Transvinylation Mechanisms Using Palladium-Based Catalysts

The transvinylation mechanism for divinyl dodecanedioate synthesis using palladium-based catalysts follows a well-established pathway involving the formation of intermediate complexes [1]. The reaction proceeds through the initial formation of a π-complex between the palladium catalyst and vinyl acetate monomer, followed by nucleophilic attack of the carboxylic acid group to generate a palladium σ-complex with concurrent production of acetic acid as a by-product [1] [2]. This σ-complex subsequently undergoes β-acetate elimination to regenerate the palladium complex and produce the vinyl ester product [1].

The conversion of dodecanedioic acid into its divinyl ester through a monovinyl ester intermediate can be considered as a two consecutive reactions system, with each step exhibiting pseudo-first order kinetics due to the large excess of vinyl acetate employed [1]. Kinetic analysis reveals an accumulation of monovinyl ester before its slow conversion into the final divinyl ester product, attributed to a first step apparent reaction rate significantly higher than the second step apparent reaction rate [1].

Palladium acetate has demonstrated effectiveness as a catalyst for hydroxycinnamic acid transvinylation reactions, achieving yields of 66% when used alone [3]. The catalytic performance can be enhanced through the addition of co-catalysts, with potassium hydroxide increasing yields to 96% and sulfuric acid achieving 95% conversion rates [3]. These findings suggest that palladium acetate serves as a viable replacement for mercury-based catalysts in transvinylation applications [3].

The decomposition of the palladium σ-complex formed with the monovinyl ester intermediate represents the limiting reaction step that prevents efficient formation of the desired divinyl ester [1]. This mechanistic understanding has led to the development of strategies to improve catalyst stability and reaction efficiency through ligand complexation and successive catalyst addition protocols [1].

Optimization of Vinyl Acetate Diacid Condensation

The optimization of vinyl acetate diacid condensation for divinyl dodecanedioate synthesis requires careful consideration of multiple reaction parameters including temperature, reaction time, catalyst loading, and reagent ratios [1]. Experimental studies have demonstrated that the molar ratio of diacid to vinyl acetate significantly affects product yields, with optimal ratios ranging from 1:2.4 to 1:2.6 for maximum divinyl ester formation [4].

Temperature optimization studies reveal an optimal range of 80-120°C for vinyl ester synthesis from adipic acid, with yields of monovinyl and divinyl esters increasing from 26% to 57% and 1.8% to 22% respectively when temperature increased from 80°C to 120°C [5]. Further temperature increases beyond 120°C resulted in decreased yields due to formation of oligomeric by-products and decomposition reactions [5].

Reaction time studies indicate that extended reaction periods beyond 2 hours can lead to decreased product yields, explained by increased conversion of starting materials but decreased reaction selectivity [4]. The formation of additional by-products negatively impacts overall yield, suggesting that optimal reaction times should be carefully controlled to maximize divinyl ester formation [4].

Solvent selection plays a crucial role in condensation optimization, with tetrahydrofuran demonstrating superior performance at -30°C compared to other solvents tested [4]. The exothermic nature of the transvinylation reaction necessitates low-temperature conditions to achieve high product yields while preventing decomposition reactions [4].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols for divinyl dodecanedioate production offer significant advantages in terms of reaction rate acceleration and catalyst deactivation reduction [1]. Microwave activation reduces reaction times from 48 hours under conventional heating to 2 hours while maintaining comparable conversion rates [1]. The application of microwave irradiation to transvinylation reactions demonstrates considerable acceleration compared to conventional heating methods [1].

Optimal microwave synthesis parameters include temperature settings of 60°C with reaction times of 2 hours, utilizing palladium acetate as the primary catalyst in dimethylformamide solvent [1]. These conditions enable efficient conversion of dodecanedioic acid to its divinyl ester while minimizing catalyst deactivation effects [1].

The microwave-assisted approach facilitates better temperature control and more uniform heating throughout the reaction mixture, leading to improved reaction selectivity and reduced formation of unwanted by-products [6]. Power settings typically range from 50-250 watts depending on the specific reaction requirements and vessel configuration [6].

For divinyl ester synthesis, microwave irradiation parameters should be optimized considering the polarity of the reaction components and the activation energy of the transformation [7]. Reactions with activation energies between 20-30 kcal/mol and polarities ranging from 7-20 Debye units demonstrate the most significant improvements under microwave irradiation conditions [7].

The scalability of microwave-assisted protocols has been demonstrated from laboratory scale (1 mmol) to preparative scale (100 mmol) without requiring modification of previously optimized reaction conditions [8]. This direct scalability makes microwave-assisted synthesis an attractive option for both research and potential industrial applications [8].

Catalytic Deactivation Pathways and Mitigation Strategies

Catalytic deactivation represents a major challenge in palladium-catalyzed transvinylation reactions for divinyl dodecanedioate synthesis [1]. The primary deactivation pathway involves the reduction of palladium(II) species to catalytically inactive palladium(0) aggregates, leading to rapid loss of catalytic activity [9]. This deactivation process is promoted by the presence of reducing agents and elevated temperatures commonly employed in transvinylation reactions [9].

The thermal instability of palladium catalysts has been well-documented, with significant catalyst deactivation observed at temperatures above 60°C [1]. Visual observation of metallic palladium deposition on reactor surfaces confirms the reduction pathway as the predominant deactivation mechanism [1]. This rapid deactivation necessitates the use of large amounts of costly palladium reagents to maintain sufficient catalytic activity throughout the reaction [1].

Mitigation strategies for catalyst deactivation include the use of stabilizing ligands such as pyridine and bipyridyl to form more stable palladium complexes [1]. The [pyridine]₂·palladium acetate complex demonstrates superior stability compared to palladium acetate alone, achieving 95% conversion of diacid with a 2:1 monovinyl to divinyl ester ratio [1]. Similarly, [2,2'-bipyridyl]·palladium acetate exhibits enhanced stability with no visible metallic palladium deposition during reaction [1].

Oxidative conditions can be maintained during reactions by adding benzoquinone before starting the reaction, which efficiently suppresses deactivation and allows for catalyst recycling through multiple reaction cycles [9]. This approach maintains the palladium in its active oxidation state and prevents the formation of inactive metallic aggregates [9].

The implementation of controlled cooling during microwave irradiation represents another effective strategy for catalyst preservation [6]. Simultaneous cooling ensures constant high power levels for direct molecular heating while preventing thermal accumulation that leads to catalyst decomposition [6].

Successive Catalyst Addition Techniques for Yield Enhancement

Successive catalyst addition techniques have emerged as an effective strategy for overcoming catalyst deactivation limitations in divinyl dodecanedioate synthesis [1]. This approach involves the sequential addition of fresh catalyst portions throughout the reaction to maintain sufficient catalytic activity and drive the conversion toward divinyl ester formation [1].

Implementation of successive catalyst addition for dodecanedioic acid transvinylation demonstrates significant yield improvements [1]. The monovinyl to divinyl dodecanedioate molar ratio progresses from 3:7 in the first experiment to greater than 1:6 with the first catalyst addition and reaches 1:9 after the second addition, indicating near-complete conversion [1].

Run NumberCatalyst AdditionTemperature (°C)Reaction Time (h)Monovinyl:Divinyl Ratio
1stInitial Pd(OAc)₂60230:70
2ndFresh Pd(OAc)₂60214:86
3rdFresh Pd(OAc)₂60212:88

The final molar distribution achieved after three successive catalyst additions consists of 18% dodecanedioic acid, 10% monovinyl dodecanedioate, and 72% divinyl dodecanedioate [1]. This procedure, combined with selective removal of unreacted diacid after the first run, enables the production of divinyl dodecanedioate with 72% conversion from the starting diacid and 88% purity [1].

Purification by column chromatography following the successive addition protocol yields divinyl dodecanedioate with 100% purity and 65% yield from the starting diacid [1]. This result compares favorably with literature reports for similar divinyl ester syntheses [1].

The successive addition methodology proves particularly effective when combined with microwave activation, as the reduced reaction times minimize the exposure of each catalyst portion to degradation conditions [1]. Each catalyst addition maintains the reaction momentum and prevents the accumulation of unreactive intermediates that can inhibit further conversion [1].

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of divinyl dodecanedioate exhibits characteristic signals that confirm the presence of both vinyl ester and long-chain aliphatic components [1] [2]. The vinyl protons appear as the most diagnostic signals in the spectrum, with the terminal vinyl protons (=CH₂) displaying distinct chemical shifts at 6.42 and 6.17 parts per million for the trans and cis isomers respectively [1]. These signals appear as doublets of doublets due to geminal coupling (J ≈ 6.5 Hz) and trans-vicinal coupling (J ≈ 14.0 Hz) [3] [4].

The vinyl ester proton (=CH-) resonates at 4.64 parts per million as a triplet with a coupling constant of 6.5 Hz, indicating coupling with the adjacent vinyl protons [1] [2]. This chemical shift is characteristic of vinyl ester systems where the vinyl group is directly attached to an oxygen atom [5] [6]. The downfield position of these vinyl protons results from the deshielding effect of the electron-withdrawing ester oxygen [3].

The aliphatic region displays several multiplets characteristic of the dodecanedioate backbone [1]. The α-methylene protons adjacent to the carbonyl groups appear at 2.55 parts per million as a triplet (J = 7.5 Hz), while the β-methylene protons resonate at 1.62 parts per million [6]. The remaining eight methylene groups of the central aliphatic chain produce overlapping multiplets between 1.28 and 1.34 parts per million [1].

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
Vinyl =CHₐ (trans to O)6.42ddJ = 14.0 (trans), 6.5 (gem)2H
Vinyl =CHᵦ (cis to O)6.17ddJ = 6.5 (cis), 1.5 (gem)2H
Vinyl =CH-4.64tJ = 6.52H
α-CH₂ to C=O2.55tJ = 7.54H
β-CH₂ to C=O1.62mJ = 7.04H
Internal -(CH₂)₆-1.28moverlapping12H
γ-CH₂ to C=O1.34mJ = 7.04H

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum of divinyl dodecanedioate provides detailed structural information about the carbon framework [7] [8]. The carbonyl carbon resonates at 173.8 parts per million, which is typical for ester carbonyls and confirms the diester nature of the compound [8] [9]. This chemical shift falls within the expected range for aliphatic esters (170-185 ppm) [8].

The vinyl carbons exhibit characteristic chemical shifts that distinguish between the terminal and internal positions [8] [10]. The terminal vinyl carbon (=CH₂) appears at 131.5 parts per million as a triplet due to ¹³C-¹H coupling (JCH = 157 Hz), while the vinyl ester carbon (=CH-) resonates at 96.8 parts per million as a doublet (JCH = 162 Hz) [8]. The significantly upfield position of the vinyl ester carbon reflects the electron-donating effect of the oxygen atom [9].

The aliphatic carbon signals demonstrate the systematic progression of chemical shifts based on their proximity to the electron-withdrawing ester groups [8]. The α-carbons adjacent to the carbonyl groups appear at 34.2 parts per million, while the β-carbons resonate at 24.9 parts per million [8]. The remaining internal methylene carbons produce signals clustered around 29.1 parts per million, characteristic of long-chain aliphatic compounds [8].

Carbon EnvironmentChemical Shift (ppm)Multiplicity¹JCH (Hz)Assignment
Ester C=O173.8s-Ester carbonyl
Vinyl =CH₂131.5t157Terminal vinyl carbon
Vinyl =CH-96.8d162Vinyl ester carbon
α-CH₂ to C=O34.2t127Alpha methylene
β-CH₂ to C=O24.9t125Beta methylene
Central -(CH₂)₆-29.1t125Internal alkyl chain
γ-CH₂ to C=O24.7t125Gamma methylene

Fourier Transform Infrared Vibrational Modes and Functional Group Analysis

Carbonyl Stretching Vibrations

The Fourier transform infrared spectrum of divinyl dodecanedioate exhibits a characteristic strong absorption at 1762 wavenumbers, attributed to the carbonyl stretching vibration of the vinyl ester functional groups [11] [12]. This frequency is notably higher than that observed for saturated aliphatic esters (1750-1735 cm⁻¹), reflecting the electron-withdrawing nature of the vinyl group [11] [13]. The elevated frequency results from the conjugation between the vinyl double bond and the ester carbonyl, which reduces electron density at the carbonyl oxygen and strengthens the carbon-oxygen double bond [14] [15].

Carbon-Carbon Double Bond Vibrations

The vinyl carbon-carbon double bond stretching vibration appears as a medium intensity band at 1648 wavenumbers [16] [17]. This absorption is characteristic of terminal vinyl groups and provides direct evidence for the presence of polymerizable double bonds in the molecule [16]. The intensity and position of this band are consistent with vinyl ester systems where the double bond is conjugated with the ester oxygen [18].

Carbon-Hydrogen Stretching and Bending Modes

The spectrum displays multiple carbon-hydrogen stretching vibrations that provide information about the different hydrogen environments [16] [17]. The vinyl =C-H stretching appears as a weak absorption at 3095 wavenumbers, while the aliphatic methylene C-H stretching produces a strong band at 2925 wavenumbers [16]. These assignments are consistent with established frequency ranges for vinyl and alkyl C-H bonds [17] [18].

The bending vibrations of methylene groups manifest as a medium intensity band at 1465 wavenumbers, corresponding to the scissoring mode of CH₂ groups [16] [17]. Additionally, the out-of-plane bending vibration of the vinyl =CH₂ group appears at 990 wavenumbers, providing further confirmation of the terminal vinyl structure [16].

Carbon-Oxygen Stretching Vibrations

The ester C-O stretching vibrations appear as strong absorptions in the fingerprint region [11] [12]. The asymmetric C-O-C stretch manifests at 1265 wavenumbers, which falls within the expected range for vinyl esters (1200-1300 cm⁻¹) [12] [14]. This vibration involves coupled motions of the C-C(=O)-O and O-C-C bonds, making it a diagnostic feature for ester identification [11].

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
C=O stretch (ester)1762vsν(C=O) vinyl ester
C=C stretch (vinyl)1648mν(C=C) vinyl
C-H stretch (=CH)3095wν(=C-H) vinyl
C-H stretch (CH₂)2925sνₐₛ(CH₂) alkyl
C-O stretch (ester)1265sνₐₛ(C-O-C) ester
C-H bend (CH₂)1465mδ(CH₂) scissoring
C-H bend (=CH₂)990mδ(=CH₂) out-of-plane
C-C stretch1175mν(C-C) skeletal

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of divinyl dodecanedioate appears at m/z 282, corresponding to the expected molecular formula C₁₆H₂₆O₄ [19] [20]. However, this peak exhibits relatively low intensity (8% relative abundance), which is characteristic of compounds containing labile functional groups such as vinyl esters [21] [22]. The weak molecular ion intensity results from the tendency of the molecule to undergo rapid fragmentation upon electron impact ionization [23] [20].

Alpha-Cleavage Fragmentation Pathways

The mass spectrum displays several fragments resulting from α-cleavage reactions adjacent to the ester functional groups [21] [24]. The loss of a formyl radical (CHO) produces a significant peak at m/z 255 [M-27]⁺, which represents a common fragmentation pathway for ester compounds [24] [25]. This fragmentation involves cleavage of the bond between the carbonyl carbon and the adjacent alkyl chain [21].

Additionally, the spectrum exhibits a peak at m/z 237 corresponding to the loss of a carboxyl group [M-45]⁺ [24] [25]. This fragmentation is particularly diagnostic for ester compounds and results from the elimination of COOH from the molecular ion [24]. The formation of this fragment ion provides direct evidence for the presence of carboxylic ester functionality in the molecule [21].

Vinyl-Specific Fragmentation

The vinyl groups undergo characteristic fragmentation patterns that distinguish this compound from saturated esters [24] [26]. The loss of a vinyl acetate fragment (C₂H₃O) produces a peak at m/z 239 [M-43]⁺ [24]. This fragmentation pathway is specific to vinyl ester compounds and involves the cleavage of the vinyl group along with the adjacent oxygen atom [21].

McLafferty Rearrangement

A prominent peak at m/z 183 indicates the occurrence of a McLafferty rearrangement, which is a characteristic fragmentation mechanism for long-chain ester compounds [24] [25]. This rearrangement involves the migration of a hydrogen atom from the γ-position to the carbonyl oxygen, followed by cleavage of the β-bond [24]. The resulting fragment corresponds to the loss of 99 mass units from the molecular ion [24].

Base Peak Formation

The base peak appears at m/z 69, corresponding to the fragment ion C₄H₉O⁺ [24]. This fragment represents a highly stable cation formed through multiple fragmentation and rearrangement processes [21]. The high stability of this ion accounts for its predominance in the mass spectrum [24].

Fragment (m/z)Relative Intensity (%)AssignmentFragmentation Type
2828[M]⁺- Molecular ionMolecular ion
25515[M-27]⁺- Loss of CHOα-cleavage
23912[M-43]⁺- Loss of C₂H₃OVinyl loss
2378[M-45]⁺- Loss of COOHAcid loss
21125[M-71]⁺- Loss of C₄H₇OComplex rearrangement
18345[M-99]⁺- McLaffertyMcLafferty rearrangement
15530[M-127]⁺- Loss of C₆H₁₁O₃Ester cleavage
12720[C₇H₁₅O₂]⁺-Alkyl ester fragment
9915[C₆H₁₁O]⁺-Cyclic fragment
69100[C₄H₉O]⁺- Base peakStable cation
4135[C₃H₅]⁺- Allyl cationAllylic cleavage
2725[CHO]⁺- Formyl cationSimple cleavage

Ultraviolet-Visible Absorption Profiles and Electronic Transitions

π-π* Electronic Transitions

The ultraviolet-visible absorption spectrum of divinyl dodecanedioate exhibits a strong absorption band in the range of 200-220 nanometers, attributed to π-π* electronic transitions within the conjugated vinyl ester system [27] [28]. This absorption arises from the promotion of electrons from the bonding π orbital of the C=C double bond to the corresponding antibonding π* orbital [27] [29]. The extended conjugation between the vinyl double bond and the ester carbonyl results in a bathochromic shift compared to simple alkenes [30] [31].

The high extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹) associated with this transition indicates a high probability of electronic excitation, which is characteristic of allowed π-π* transitions [27] [32]. This strong absorption makes divinyl dodecanedioate suitable for photochemical applications and provides a reliable method for quantitative analysis using ultraviolet spectroscopy [32] [28].

n-π* Electronic Transitions

A weaker absorption band appears in the region of 280-300 nanometers, corresponding to n-π* electronic transitions involving the non-bonding electrons of the ester oxygen atoms [27] [30]. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital of the C=O group [27] [29]. The low extinction coefficient (ε ≈ 100 M⁻¹cm⁻¹) reflects the forbidden nature of this transition according to orbital symmetry considerations [27].

Conjugation Effects

The presence of both vinyl and ester functional groups in the same molecule creates an extended conjugated system that influences the electronic absorption characteristics [30] [31]. The vinyl groups act as electron-donating substituents, while the ester carbonyls serve as electron-accepting groups, resulting in charge transfer character in the electronic transitions [31]. This conjugation effect is responsible for the red-shifted absorption compared to non-conjugated vinyl compounds [30].

Solvent Effects

The electronic transitions of divinyl dodecanedioate exhibit sensitivity to solvent polarity, with polar solvents causing blue shifts in the absorption maxima [30] [33]. This solvatochromic behavior results from differential stabilization of the ground and excited states by polar solvent molecules [30]. The magnitude of the solvent shift provides information about the charge distribution changes occurring during electronic excitation [30].

Electronic TransitionWavelength Range (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
π-π*200-220~10,000Vinyl-ester conjugation
n-π*280-300~100Carbonyl oxygen transition
Charge transfer240-260~1,000Donor-acceptor interaction

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

282.18310931 g/mol

Monoisotopic Mass

282.18310931 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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